molecular formula C16H15N3O3 B1237335 N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide

N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide

Cat. No. B1237335
M. Wt: 297.31 g/mol
InChI Key: HREZQUJFLIDAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide is an oxadiazole and a ring assembly.

Scientific Research Applications

Synthesis and Derivative Compounds

  • N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was synthesized, leading to derivatives including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. These compounds demonstrate the synthetic versatility of related oxadiazole structures (El-Essawy & Rady, 2011).

Antimicrobial and Antioxidant Properties

  • Novel derivatives containing the oxadiazole structure were synthesized and showed promising antimicrobial and antioxidant activities. This indicates the potential biomedical applications of such compounds (Malhotra et al., 2013).

Anticancer Applications

  • A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of oxadiazole derivatives in cancer therapeutics (Ravinaik et al., 2021).

Energetic Material Research

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized for use as insensitive energetic materials. Their moderate thermal stabilities and insensitivity to impact and friction suggest utility in safer explosive materials (Yu et al., 2017).

Antibacterial Activities

  • The synthesis of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole and its observed good bacteriostatic effects on various bacteria demonstrate the compound's potential in developing new antibacterial agents (Shu-jun, 2006).

Basicity and Protonation Studies

  • The basicity of 3,5-disubstituted 1,2,4-oxadiazoles was examined, providing insights into their chemical properties and potential reactions. This is crucial for understanding and manipulating these compounds in various applications (Trifonov et al., 2005).

properties

Product Name

N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-11-13(8-9-21-11)16(20)19(2)10-14-17-15(18-22-14)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

HREZQUJFLIDAIK-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3

solubility

40.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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